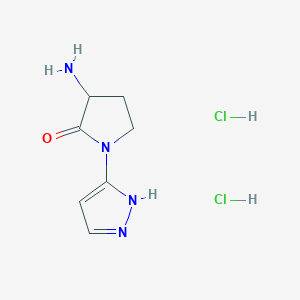

3-Amino-1-(1H-pyrazol-5-yl)pyrrolidin-2-one;dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

The InChI code for this compound is1S/C7H10N4O.2ClH/c8-5-2-4-11(7(5)12)6-1-3-9-10-6;;/h1,3,5H,2,4,8H2,(H,9,10);2*1H. The SMILES representation is C1CN(C(=O)C1N)C2=CC=NN2.Cl.Cl. Unfortunately, the detailed molecular structure analysis is not available in the retrieved sources. Physical and Chemical Properties Analysis

3-Amino-1-(1H-pyrazol-5-yl)pyrrolidin-2-one;dihydrochloride is soluble in water, methanol, and ethanol. It has a melting point of 214-216 °C and a boiling point of 440.4 °C at 760 mmHg. This compound is stable under normal conditions and does not decompose easily. It is a weakly basic compound with a pKa of 8.55.Aplicaciones Científicas De Investigación

Domino Reactions and Ecto-5'-nucleotidase Inhibitory Effects

A study by Miliutina et al. (2018) explored the domino reactions of 3-chlorochromones with electron-rich aminoheterocycles, leading to the synthesis of pyrazolo[3,4-b]pyridines, among other compounds. These products exhibit significant fluorescence and ecto-5'-nucleotidase inhibition, indicating potential biomedical applications, particularly in cancer research due to their cytotoxic behaviors (Miliutina et al., 2018).

Anticancer Agents Development

Temple et al. (1987) reported the synthesis of imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines, demonstrating that certain derivatives are mitotic inhibitors with significant antitumor activity in mice. This highlights the compound's relevance in developing potential anticancer agents (Temple et al., 1987).

Kinase-Focused Library for Drug Discovery

Research by Smyth et al. (2010) on 3-amino-1H-pyrazolo[4,3-c]pyridin-4(5H)-ones underlines their attractiveness as a heteroaromatic scaffold in drug-discovery chemistry, particularly for kinase enzyme targeting. The study developed efficient routes for synthesizing functionalized derivatives, resulting in a library suitable for screening against various cancer drug targets (Smyth et al., 2010).

Antibacterial Activity

Frolova et al. (2011) discovered a multicomponent reaction leading to novel heterocyclic compounds with notable antibacterial activities. This synthesis method involves 3-aminopyrazol-5-ones, demonstrating the compound's potential in creating new antibacterial agents (Frolova et al., 2011).

Safety and Hazards

Propiedades

IUPAC Name |

3-amino-1-(1H-pyrazol-5-yl)pyrrolidin-2-one;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N4O.2ClH/c8-5-2-4-11(7(5)12)6-1-3-9-10-6;;/h1,3,5H,2,4,8H2,(H,9,10);2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWUPVPRGOWWBGE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)C1N)C2=CC=NN2.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12Cl2N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[1-(2,3-Dihydro-1-benzofuran-5-sulfonyl)azetidin-3-yl]methyl}-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2984278.png)

![2-(2,4-Dichlorophenyl)-3-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-5-methyl-1,3-thiazolidin-4-one](/img/structure/B2984279.png)

![(E)-N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-(furan-2-yl)acrylamide](/img/structure/B2984280.png)

![2-(((6-((Hydroxyimino)ethyl)benzo[3,4-D]1,3-dioxolen-5-YL)amino)methylene)indane-1,3-dione](/img/structure/B2984284.png)

![(Z)-2-Cyano-3-[4-[(4-fluorophenyl)methoxy]phenyl]-N-(2,4,6-trimethylphenyl)prop-2-enamide](/img/structure/B2984287.png)

![5-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2984289.png)

![2-[3-(4-ETHYLBENZOYL)-6,7-DIMETHOXY-4-OXO-1,4-DIHYDROQUINOLIN-1-YL]-N-(4-FLUOROPHENYL)ACETAMIDE](/img/structure/B2984290.png)

![9-(3,5-dimethylphenyl)-3-[(4-fluorophenyl)methyl]-1,7-dimethyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2984292.png)

![N-(2,5-dimethylphenyl)-2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2984294.png)

![N-[(1R)-1-(4-Methylsulfanylphenyl)ethyl]prop-2-enamide](/img/structure/B2984296.png)

![(Z)-2-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)succinic acid](/img/structure/B2984300.png)